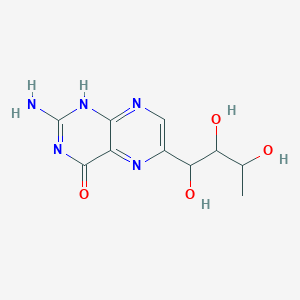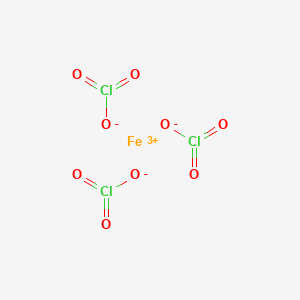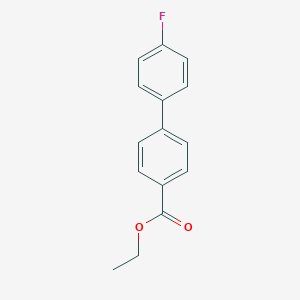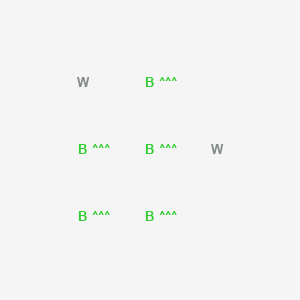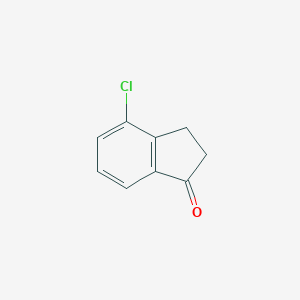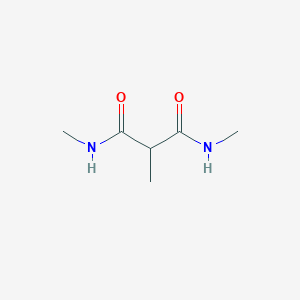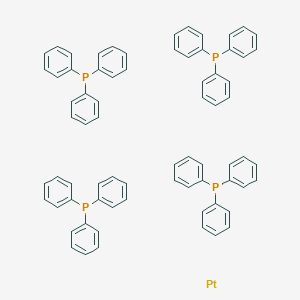
Tetrakis(trifenilfosfina)platino(0)
Descripción general
Descripción
Tetrakis(triphenylphosphine)platinum(0) is a chemical compound with the formula Pt(P(C₆H₅)₃)₄. It is a bright yellow crystalline solid that is used as a precursor to other platinum complexes. The compound is notable for its tetrahedral geometry, where four triphenylphosphine ligands are coordinated to a central platinum atom in the zero oxidation state .
Aplicaciones Científicas De Investigación
Tetrakis(triphenylphosphine)platinum(0) has a wide range of applications in scientific research, including:
Mecanismo De Acción
Tetrakis(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh3)4, is a bright yellow compound used as a precursor to other platinum complexes .
Target of Action
The primary target of Pt(PPh3)4 is organochalcogen compounds such as dithienyl ditelluride . These compounds are involved in various biochemical reactions and pathways.
Mode of Action
Pt(PPh3)4 interacts with its targets through a process known as oxidative addition. This involves the cleavage of the carbon-chalcogen bond in organochalcogen compounds . The oxidative addition of Pt(PPh3)4 to these compounds results in changes in their molecular structure and function.
Biochemical Pathways
The oxidative addition of Pt(PPh3)4 to organochalcogen compounds can play a role in homogeneous catalysis . Catalysis is a process that increases the rate of a chemical reaction by adding a substance known as a catalyst. In homogeneous catalysis, the catalyst is in the same phase as the reactants.
Pharmacokinetics
It’s known that pt(pph3)4 is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The result of Pt(PPh3)4 action is the formation of new platinum complexes . These complexes can have various applications in chemical synthesis and potentially in therapeutic interventions.
Action Environment
The action of Pt(PPh3)4 can be influenced by various environmental factors. For instance, the presence of other compounds can affect the efficiency of the oxidative addition process . Moreover, Pt(PPh3)4 is sensitive to air, which can lead to its decomposition .
Análisis Bioquímico
Biochemical Properties
Tetrakis(triphenylphosphine)platinum(0) can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond . This reaction can play a role in homogeneous catalysis .
Molecular Mechanism
Tetrakis(triphenylphosphine)platinum(0) is known to undergo oxidative addition, a key step in many catalytic cycles . In this process, a bond is formed between the platinum atom and another atom or group, resulting in an increase in the oxidation state of the platinum .
Metabolic Pathways
Platinum complexes are known to undergo various transformations in biological systems, including binding to proteins and nucleic acids .
Transport and Distribution
Platinum complexes are known to be transported in the body bound to proteins .
Subcellular Localization
Platinum complexes can bind to DNA and may therefore be found in the nucleus of cells .
Métodos De Preparación
The synthesis of Tetrakis(triphenylphosphine)platinum(0) typically involves a one-pot reaction starting from potassium tetrachloroplatinate(II). The process includes the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine. The reaction occurs in two distinct steps: first, the formation of PtCl₂(PPh₃)₂, followed by its reduction to yield the final product . The overall reaction can be summarized as: [ K_2[PtCl_4] + 2KOH + 4PPh_3 + C_2H_5OH \rightarrow Pt(PPh_3)_4 + 4KCl + CH_3CHO + 2H_2O ]
Análisis De Reacciones Químicas
Tetrakis(triphenylphosphine)platinum(0) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidants to form platinum(II) derivatives, such as cis-PtCl₂(PPh₃)₂ when reacted with chlorine.
Reduction: Can be reduced to form hydride complexes, such as trans-PtCl(H)(PPh₃)₂ when reacted with hydrochloric acid.
Substitution: Reacts with oxygen to form a dioxygen complex.
Common reagents used in these reactions include chlorine, hydrochloric acid, and oxygen. The major products formed from these reactions are platinum(II) derivatives and hydride complexes.
Comparación Con Compuestos Similares
Tetrakis(triphenylphosphine)platinum(0) can be compared with similar compounds such as:
Tetrakis(triphenylphosphine)palladium(0): Similar in structure and used in palladium-catalyzed coupling reactions.
Tetrakis(triphenylphosphine)nickel(0): Another related compound used in nickel-catalyzed reactions.
Tris(triphenylphosphine)platinum(0): A related platinum complex with three triphenylphosphine ligands.
The uniqueness of Tetrakis(triphenylphosphine)platinum(0) lies in its specific coordination geometry and its role as a precursor to a variety of platinum complexes, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
14221-02-4 |
|---|---|
Fórmula molecular |
C72H60P4Pt |
Peso molecular |
1244.2 g/mol |
Nombre IUPAC |
platinum;triphenylphosphane |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; |
Clave InChI |
SYKXNRFLNZUGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Key on ui other cas no. |
14221-02-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrakis(triphenylphosphine)platinum(0)?
A1: The molecular formula of Tetrakis(triphenylphosphine)platinum(0) is C₇₂H₆₀P₄Pt, and its molecular weight is 1233.22 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Pt(PPh₃)₄?
A2: Common spectroscopic techniques include:* Infrared (IR) Spectroscopy: Provides information about the presence of functional groups, particularly the P-Ph and Pt-P bonds. []* Nuclear Magnetic Resonance (NMR) Spectroscopy:
* ³¹P NMR is particularly useful for characterizing the phosphine ligands and their coordination to platinum. [, , , , ] * ¹H and ¹³C NMR provide insights into the organic framework of the triphenylphosphine ligands. []
Q3: What is the stability of Pt(PPh₃)₄ in air and solution?
A3: Pt(PPh₃)₄ is air-stable in the solid state but tends to oxidize in solution, particularly in the presence of oxygen. [] Therefore, reactions involving Pt(PPh₃)₄ are typically carried out under an inert atmosphere, such as nitrogen or argon.
Q4: What makes Pt(PPh₃)₄ a valuable catalyst in organic synthesis?
A4: Pt(PPh₃)₄ readily undergoes oxidative addition reactions, making it a highly active catalyst for various transformations. The bulky triphenylphosphine ligands facilitate reductive elimination steps in catalytic cycles. []
Q5: Can you provide specific examples of reactions catalyzed by Pt(PPh₃)₄?
A5: Pt(PPh₃)₄ catalyzes a wide range of reactions, including:* Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated bonds like alkenes and alkynes. [, , , , ]* Diboration: Addition of boron-boron bonds across alkenes, dienes, and methylenecyclopropanes. [, , , ]* Carbonylation: Introduction of carbon monoxide into organic molecules. []* Oxidative Addition Reactions: Pt(PPh₃)₄ undergoes oxidative addition with various substrates, including alkyl halides, acyl halides, and even carbon-carbon bonds under specific conditions. [, , , ]
Q6: Does Pt(PPh₃)₄ exhibit selectivity in its catalytic activity?
A6: Yes, the steric bulk of the triphenylphosphine ligands can influence regioselectivity and stereoselectivity in reactions. For instance, the hydrosilylation of ethynylmethyldichlorosilane with dimethylchlorosilane using Pt(PPh₃)₄ as a catalyst favors the formation of the geminal product. []
Q7: How is computational chemistry employed in understanding Pt(PPh₃)₄-catalyzed reactions?
A7: Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, predict reaction outcomes, and understand the influence of ligand modifications on catalytic activity and selectivity. For example, DFT studies have been used to investigate the diastereoisomerism in platinum(II) hydride complexes derived from Pt(PPh₃)₄. []
Q8: How do modifications to the triphenylphosphine ligands impact the reactivity of Pt(PPh₃)₄?
A8: Changing the electronic and steric properties of the phosphine ligands can significantly influence the catalytic activity and selectivity of the resulting platinum complex. Bulky or electron-rich phosphines can enhance the reactivity of the complex. []
Q9: What strategies are employed to improve the stability of Pt(PPh₃)₄ in solution?
A9: Storing and handling Pt(PPh₃)₄ solutions under an inert atmosphere and using dry, oxygen-free solvents can enhance stability. Immobilization of the complex on solid supports, like fume silica, has been explored to improve stability and enable catalyst recovery and reuse. [, ]
Q10: What analytical methods are used to monitor reactions involving Pt(PPh₃)₄?
A10: Common techniques include:* Gas Chromatography (GC): For analyzing volatile reactants and products.* NMR Spectroscopy: For monitoring reaction progress and identifying intermediates. [] * X-ray Crystallography: For determining the solid-state structures of platinum complexes. [, , , , ]
Q11: How is platinum recovered from Pt(PPh₃)₄ and other platinum-based catalysts?
A11: Recycling methods often involve treating spent catalysts with aqua regia to form chloroplatinic acid. Subsequent treatment with triphenylphosphine and acetone precipitates Tetrakis(triphenylphosphine)platinum, which can be calcined to recover platinum metal. [, ] This method aims to reduce the release of chlorine gas compared to traditional methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



